3-Oxobutanenitrile 3-Oxobutanenitrile
Brand Name: Vulcanchem
CAS No.: 2469-99-0
VCID: VC3716122
InChI: InChI=1S/C4H5NO/c1-4(6)2-3-5/h2H2,1H3
SMILES: CC(=O)CC#N
Molecular Formula: C4H5NO
Molecular Weight: 83.09 g/mol

3-Oxobutanenitrile

CAS No.: 2469-99-0

Cat. No.: VC3716122

Molecular Formula: C4H5NO

Molecular Weight: 83.09 g/mol

* For research use only. Not for human or veterinary use.

3-Oxobutanenitrile - 2469-99-0

Specification

CAS No. 2469-99-0
Molecular Formula C4H5NO
Molecular Weight 83.09 g/mol
IUPAC Name 3-oxobutanenitrile
Standard InChI InChI=1S/C4H5NO/c1-4(6)2-3-5/h2H2,1H3
Standard InChI Key OPXYNEYEDHAXOM-UHFFFAOYSA-N
SMILES CC(=O)CC#N
Canonical SMILES CC(=O)CC#N

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or butanenitrile, 3-oxo-, is a versatile organic compound with the molecular formula C4H5NOC_4H_5NO. It is a member of the nitrile family, characterized by the presence of both a ketone group (-C=O) and a nitrile group (-C≡N). This compound has applications in organic synthesis, pharmaceutical intermediates, and material science.

Synthesis and Production

3-Oxobutanenitrile is typically synthesized via the hydrolysis of β-aminocrotononitrile or through other nitrile-based reactions. The process involves:

  • Reagents: Common starting materials include malononitrile derivatives.

  • Reaction Conditions: Reactions are carried out under reflux in solvents like ethanol or methanol to optimize yields.

  • Catalysts: Acidic or basic catalysts are often employed to facilitate the reaction.

Reaction Example:

H2NCH2C(CN)=CH2+H2OCH3C(O)CH2CNH_2NCH_2C(CN)=CH_2 + H_2O \rightarrow CH_3C(O)CH_2CN

Applications

3-Oxobutanenitrile is widely used in various fields due to its reactive functional groups:

  • Organic Synthesis:

    • It serves as a precursor for synthesizing heterocyclic compounds like pyrazolopyrimidinones.

    • Used in the preparation of intermediates for pharmaceuticals such as inhibitors of phosphopantetheine.

  • Pharmaceutical Industry:

    • Acts as an intermediate in the synthesis of drugs, including those targeting cancer and viral diseases.

  • Material Science:

    • Utilized in polymer chemistry for creating advanced materials.

Hazard Classification:

  • UN ID: 3276

  • Hazard Class: 6.1 (Toxic substances)

  • Packing Group: III

Precautions:

  • Store under an inert atmosphere at temperatures below -20°C.

  • Avoid exposure to heat or open flames due to its low flash point.

  • Use personal protective equipment (PPE) when handling the compound.

Spectral Data

Spectral analysis confirms the structure and purity of 3-oxobutanenitrile:

  • NMR (Nuclear Magnetic Resonance):

    • Proton NMR shows signals corresponding to the methyl and methylene groups.

  • IR (Infrared Spectroscopy):

    • Strong absorption bands for nitrile (CNC≡N) and ketone (C=OC=O) functional groups.

  • Mass Spectrometry:

    • Molecular ion peak at m/z=83m/z = 83, consistent with its molecular weight.

Research Insights

Recent studies highlight the compound's potential in drug development:

  • Molecular docking studies suggest that derivatives of 3-oxobutanenitrile can interact with enzymes implicated in cancer cell proliferation.

  • It has shown promise as a building block for antiviral agents targeting replication pathways in viruses.

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